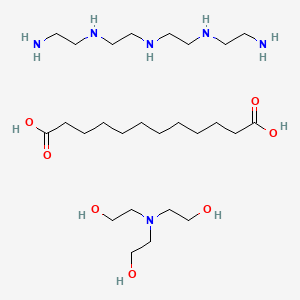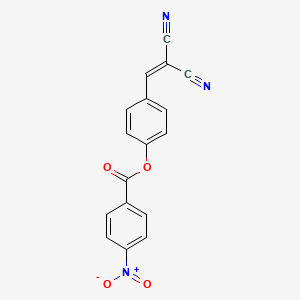
Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a propanedinitrile core and a phenyl group substituted with a nitrobenzoyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitrobenzoyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and low dielectric constants.
Wirkmechanismus
The mechanism of action of Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenyl group can engage in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- can be compared with other similar compounds, such as:
Malononitrile: A simpler compound with a similar nitrile functional group but lacking the phenyl and nitrobenzoyl moieties.
Benzonitrile: Contains a phenyl group with a nitrile substituent but lacks the additional nitrobenzoyl group.
Nitrobenzene: Contains a nitro group attached to a benzene ring but lacks the nitrile and propanedinitrile components.
The uniqueness of Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- lies in its combination of functional groups, which imparts distinct chemical properties and reactivity compared to these similar compounds.
Eigenschaften
CAS-Nummer |
67821-33-4 |
|---|---|
Molekularformel |
C17H9N3O4 |
Molekulargewicht |
319.27 g/mol |
IUPAC-Name |
[4-(2,2-dicyanoethenyl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C17H9N3O4/c18-10-13(11-19)9-12-1-7-16(8-2-12)24-17(21)14-3-5-15(6-4-14)20(22)23/h1-9H |
InChI-Schlüssel |
ONQHEUFDNICPMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


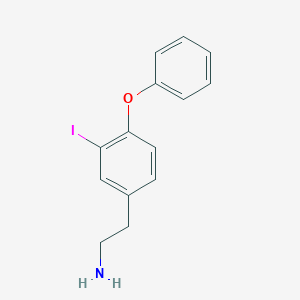

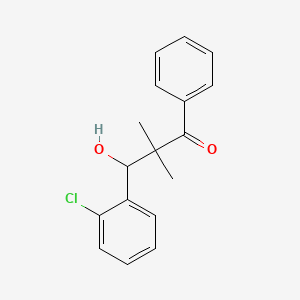
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)

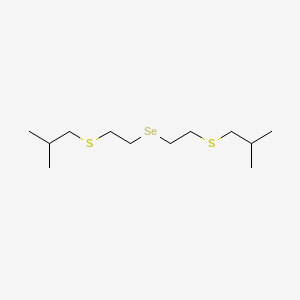
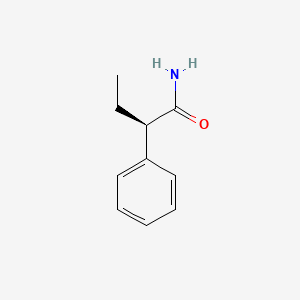


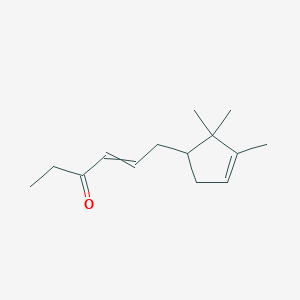
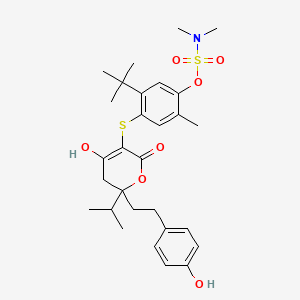
![2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate](/img/structure/B12723652.png)

